Lipophilicity Comparison: 2-Methyldecahydroquinoxaline vs. Unsubstituted Decahydroquinoxaline
The introduction of a methyl group at the 2-position significantly increases lipophilicity compared to the unsubstituted decahydroquinoxaline core, a critical parameter for predicting membrane permeability and in vivo distribution. 2-Methyldecahydroquinoxaline exhibits a calculated LogP of 1.54, whereas the unsubstituted decahydroquinoxaline has a reported LogP of 0.38 [REFS-1, REFS-2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.54 |
| Comparator Or Baseline | Decahydroquinoxaline (CAS 90410-24-5), LogP = 0.38 |
| Quantified Difference | Approximately 4-fold increase in lipophilicity (ΔLogP = 1.16) |
| Conditions | Calculated property; ACD/Labs software or comparable algorithm |
Why This Matters
This difference in lipophilicity (LogP) directly impacts a compound's ADME profile, making 2-methyldecahydroquinoxaline a distinct choice for projects requiring higher membrane permeability.
- [1] Chem960. Quinoxaline,decahydro-2-methyl- (CAS 98951-18-9) Properties. View Source
